molecular formula C11H15BO2 B1591410 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane CAS No. 374537-96-9

2-(3-Isopropylphenyl)-1,3,2-dioxaborolane

Cat. No. B1591410
CAS RN: 374537-96-9
M. Wt: 190.05 g/mol
InChI Key: PLCPWJGXPKHMSG-UHFFFAOYSA-N
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Description

2-(3-Isopropylphenyl)-1,3,2-dioxaborolane, also known as IPD, is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as dichloromethane and tetrahydrofuran. IPD has been synthesized using various methods, and its application in scientific research has been explored extensively.

Scientific Research Applications

Synthesis and Reactivity in Organometallic Chemistry

  • Synthesis of Stable 1-Silaallenes : The compound has been used in the synthesis and study of stable 1-silaallenes, which are important for understanding silicon-carbon double bond reactivity and for potential applications in materials science and organosilicon chemistry (Trommer et al., 1997).

Material Science and Polymer Chemistry

  • Polyesters with Photochemical Reactivity : In the synthesis of self-photosensitizing polyesters, the compound serves as a precursor for materials that exhibit unique photochemical reactions, useful in the development of advanced materials with light-responsive properties (Nishimura et al., 1998).
  • Dielectric and Optical Anisotropy : Research on liquid crystals has shown that specific structural modifications, potentially involving compounds like 2-(3-Isopropylphenyl)-1,3,2-dioxaborolane, can significantly enhance the dielectric and optical anisotropy of liquid crystalline materials, which is crucial for applications in displays and photonic devices (Chen et al., 2015).

Chemical Synthesis and Catalysis

  • Catalysis in Silaboration of Allenes : The compound has been utilized in the development of catalytic processes for the silaboration of allenes, a reaction that forms silylallylboronates, highlighting its utility in creating intermediates for organic synthesis and potential applications in pharmaceuticals and agrochemicals (Chang et al., 2005).

Organic Electronics and Photophysics

  • Organic Thin-Film Transistors : Research into the modification of dielectric interfaces with polymers, possibly related to the compound , has led to improvements in the performance of organic thin-film transistors, indicating its potential impact on the development of flexible electronics (Wu et al., 2006).

Mechanism of Action

Target of Action

Boronic acids and their esters, such as this compound, are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

The mode of action of 3-Isopropylphenylboronic acid ethylene glycol ester involves its interaction with its targets via the boronic acid or boronate ester moiety . This interaction often involves the formation of reversible covalent bonds with the target, which can lead to changes in the target’s function .

Biochemical Pathways

Boronic acids and their esters are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their esters can be influenced by factors such as their chemical structure, the presence of functional groups, and the conditions under which they are administered .

Result of Action

The interaction of boronic acids and their esters with their targets can lead to changes in the function of these targets, which can have various downstream effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 3-Isopropylphenylboronic acid ethylene glycol ester can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds that can interact with the boronic acid or boronate ester moiety .

properties

IUPAC Name

2-(3-propan-2-ylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO2/c1-9(2)10-4-3-5-11(8-10)12-13-6-7-14-12/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCPWJGXPKHMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=CC(=CC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592153
Record name 2-[3-(Propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Isopropylphenyl)-1,3,2-dioxaborolane

CAS RN

374537-96-9
Record name 2-[3-(1-Methylethyl)phenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374537-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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